molecular formula C7H13NO2 B1487316 1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine CAS No. 2166977-40-6

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine

Cat. No.: B1487316
CAS No.: 2166977-40-6
M. Wt: 143.18 g/mol
InChI Key: AVZXJKIDBNKMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine is a high-purity chemical compound offered for research and further manufacturing applications. It features a bicyclo[4.1.0]heptane core, a structural motif also known as norcarane, which is characterized by a strained cyclopropane ring fused to a cyclohexane ring . This core structure is of significant interest in medicinal chemistry and chemical synthesis for its potential to modulate biological activity and its utility as a building block for more complex molecules. Compounds based on the bicyclo[4.1.0]heptane scaffold have been investigated for various therapeutic applications. Research on analogous structures has explored their role as melanin-concentrating hormone receptor (MCHR1) antagonists, which are relevant to metabolic and central nervous system disorders . Other related structures have been examined as modulators of biological targets like PPARg for antineoplastic activity , or as glycine transporter 1 (GlyT1) inhibitors for the potential treatment of cognitive impairment and psychotic disorders . The integration of the 2,5-dioxa and N-methylmethanamine functional groups onto this scaffold suggests potential for unique pharmacokinetic properties and target engagement. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-5-6-7(5)10-3-2-9-6/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZXJKIDBNKMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2C1OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,5-Dioxabicyclo[4.1.0]heptane Core

The bicyclic dioxabicycloheptane system is typically synthesized via intramolecular cyclization reactions involving diol precursors or epoxide intermediates. Common strategies include:

Introduction of the N-Methylmethanamine Group

The amine substituent at the 7-position can be introduced through:

Catalysts and Reagents

  • Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) have been used in related bicyclic compound syntheses to facilitate coupling reactions under reflux conditions.
  • Bases like potassium carbonate or sodium carbonate are often employed to maintain reaction pH and facilitate nucleophilic substitutions.
  • Solvents such as toluene, ethanol, and water mixtures are common to optimize solubility and reaction kinetics.

Example Preparation Protocols

Step Reagents & Conditions Yield (%) Notes
Epoxidation and cyclization Cyclohexene derivative, peracid, acid catalyst, reflux 60-75 Formation of bicyclic dioxane ring system
Nucleophilic substitution 7-position halide intermediate, methylamine, base, reflux in ethanol/toluene 65-75 Introduction of N-methylmethanamine group
Purification Silica gel chromatography, recrystallization (heptane:toluene 1:1) - Ensures high purity and crystallinity

Research Findings and Optimization

  • Reaction times vary from 2 to 6 hours depending on the step and catalyst system.
  • Yields are typically in the range of 60-75%, with higher yields achieved by optimizing solvent ratios and catalyst loading.
  • Use of inert atmosphere (nitrogen) during sensitive steps minimizes side reactions.
  • Purification by chromatography followed by recrystallization improves the optical purity and physical properties of the compound.

Data Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition
Catalyst Pd(PPh3)4 (0.1-1.0 mol%)
Base K2CO3 or Na2CO3 (1-2 equiv.)
Solvent Ethanol/Toluene (2:1 to 1:1 v/v)
Temperature Reflux (~78-110 °C)
Reaction Time 3-6 hours
Yield 60-75%
Purification Method Silica gel chromatography, recrystallization
Atmosphere Nitrogen inert atmosphere

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.

    Industry: It may find use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Bicyclic Systems

The bicyclo[4.1.0]heptane framework distinguishes the target compound from analogs with smaller or differently arranged bicyclic systems. Key comparisons include:

Table 1: Structural Comparison of Bicyclic Systems
Compound Bicyclic System Substituents Heteroatoms Functional Implications
Target Compound [4.1.0] N-methylmethanamine at C7 O (bridges) Increased ring strain; basic amine
Compound 7 (Pyrone polyketide) [2.2.1] α-Pyrone, polyene chain O (bridges) Rigid structure; planar α-pyrone
Compounds 45, 46 (Purine derivatives) [2.2.1] Purine, hydroxymethyl, thiophene O (bridges) Bioactivity via purine interaction
Compound 77 (Synthetic intermediate) [2.2.1] Purine, benzyloxy, furan O (bridges) Synthetic versatility
Pharmacopeial Compound [3.2.0] Carboxylic acid, thia, aza groups S, N (bridges) Antibiotic activity (e.g., β-lactams)

Key Observations :

  • Ring Strain : The [4.1.0] system in the target compound likely exhibits higher strain compared to the [2.2.1] systems in compounds 7, 45, 46, and 75. This strain may enhance reactivity or reduce stability.
  • Heteroatom Effects : Oxygen bridges (as in the target compound and [2.2.1] analogs) favor rigidity and hydrogen bonding, while sulfur and nitrogen bridges (e.g., ) enable diverse electronic interactions and pharmacological activity.

Functional Group Analysis

Amine Substituents

The N-methylmethanamine group in the target compound contrasts with substituents in analogs:

  • Purine Derivatives (Compounds 45, 46, 77) : These feature purine bases, enabling interactions with biological targets (e.g., enzymes, DNA). The hydroxymethyl and thiophene/furan groups enhance solubility and binding specificity.
  • α-Pyrone (Compound 7) : The conjugated carbonyl system in the pyrone facilitates π-π stacking and UV absorption, traits absent in the target compound.
Ether vs. Thia/Aza Bridges
  • Ether Bridges (Target Compound) : Provide stability and moderate polarity.

Biological Activity

1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with two oxygen atoms incorporated into the ring system, which contributes to its unique reactivity and biological profile. The molecular formula is C8H13N1O2C_8H_{13}N_1O_2, and its IUPAC name reflects its complex bicyclic structure.

PropertyValue
Molecular FormulaC₈H₁₃N₁O₂
Molecular Weight155.19 g/mol
StructureBicyclic with dioxabicyclo configuration

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. A study focused on derivatives of oxadiazole demonstrated significant antiviral activity against Zika virus (ZIKV) and other flaviviruses, suggesting that structural modifications can enhance bioactivity against viral infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the bicyclic structure facilitates interactions with viral proteins or host cell receptors, potentially inhibiting viral replication or entry into cells.

Case Studies

  • Zika Virus Inhibition : A phenotypic screening study identified a series of compounds with structural similarities to this compound that showed promising antiviral activity against ZIKV. The most potent derivatives were further modified to improve their pharmacokinetic profiles .
  • Flavivirus Activity : Another study highlighted the broad-spectrum activity of oxadiazole derivatives against various flaviviruses, including Dengue and Japanese encephalitis viruses. This suggests that the biological activity of related compounds may extend beyond ZIKV .

Toxicity and Safety Profile

The safety profile of this compound has yet to be thoroughly investigated in clinical settings. Preliminary in vitro studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Potential Applications

Given its antiviral properties, this compound may have potential applications in treating viral infections, particularly those caused by flaviviruses. Further research is needed to explore its efficacy in vivo and to develop formulations suitable for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine
Reactant of Route 2
1-(2,5-Dioxabicyclo[4.1.0]heptan-7-yl)-N-methylmethanamine

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